Doxylamine Di-N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

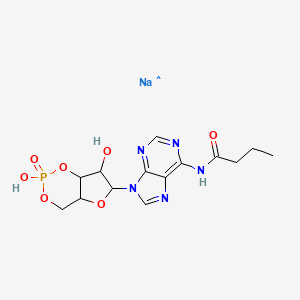

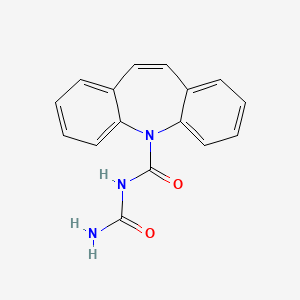

Doxylamine Di-N-Oxide, also known as Doxylamine N, N’-Dioxide, is an impurity of Doxylamine . It has a molecular formula of C17H22N2O3 and a molecular weight of 302.37 .

Molecular Structure Analysis

The molecular structure of Doxylamine Di-N-Oxide consists of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Physical And Chemical Properties Analysis

Doxylamine Di-N-Oxide is a solid compound with a pale beige color . It is slightly soluble in chloroform and methanol . The compound is hygroscopic and should be stored in a freezer under an inert atmosphere .科学的研究の応用

Forensic Analysis and Hair Treatment : Doxylamine and its metabolite, Doxylamine-N-oxide, have been evaluated for incorporation into human hair, particularly in the context of forensic analysis. This study also assessed the impact of hair treatment, like oxidative dying, on these substances. The findings revealed that oxidative hair dying can increase the concentration of the metabolite in hair strands (Fernández, Wille, & Samyn, 2022).

Metabolic Characterization : Doxylamine N-oxide and other metabolites have been characterized using thermospray mass spectrometry. This research contributed to understanding the metabolic pathways and fragmentation patterns of these compounds (Korfmacher, Holder, Betowski, & Mitchum, 1988).

Pharmacokinetics in Animals : The metabolic fate of Doxylamine was studied in rhesus monkeys, providing insight into the urinary and plasma metabolic profiles. This research is significant for understanding how Doxylamine is metabolized in primate models (Slikker et al., 1986).

Identification of Urinary Metabolites : In another study, the identification of Doxylamine and its metabolites in rhesus monkey urine was achieved through the use of mass spectrometry and chemical derivatization techniques (Holder et al., 1985).

Toxicology and Forensic Science : Doxylamine, an antihistamine, has been studied in the context of lethal intoxications, specifically examining its concentrations in blood and organs. This is relevant for forensic investigations of doxylamine poisoning cases (Bockholdt, Klug, & Schneider, 2001).

Pharmaceutical Formulations : The formulation and evaluation of Doxylamine Succinate in fast dissolving buccal films have been studied. This research is crucial for developing new drug delivery methods for Doxylamine (Vidyadhara, 2016).

特性

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBZZLLRVCOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxylamine Di-N-Oxide | |

CAS RN |

105176-70-3 |

Source

|

| Record name | Doxylamine dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)